molecular formula C17H27ClN2O4 B2894190 Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 474260-26-9

Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2894190
CAS No.: 474260-26-9
M. Wt: 358.86
InChI Key: XWGZZBWMESLIGX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a 1-carboxylate ethyl ester group and a 3-(benzyloxy)-2-hydroxypropyl substituent at the 4-position of the piperazine ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

ethyl 4-(2-hydroxy-3-phenylmethoxypropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.ClH/c1-2-23-17(21)19-10-8-18(9-11-19)12-16(20)14-22-13-15-6-4-3-5-7-15;/h3-7,16,20H,2,8-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGZZBWMESLIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening with Piperazine Derivatives

A widely documented method involves the nucleophilic opening of an epoxide intermediate by 1-carboethoxypiperazine. As described in EP0050396 B1 , analogous compounds are synthesized via reaction of 1-carboethoxypiperazine with epichlorohydrin-derived intermediates. For the target compound:

  • Synthesis of 3-(Benzyloxy)-1,2-epoxypropane :
    Epichlorohydrin is reacted with benzyl alcohol under basic conditions to form the epoxide.
  • Ring-Opening with 1-Carboethoxypiperazine :
    The epoxide undergoes nucleophilic attack by the secondary amine of 1-carboethoxypiperazine in ethanol at reflux (5–7 hours), yielding the 2-hydroxypropyl intermediate.
  • Hydrochloride Salt Formation :
    The free base is treated with hydrochloric acid in ethanol, followed by crystallization to isolate the hydrochloride salt.

Key Data :

Step Reagents/Conditions Yield Reference
1 Epichlorohydrin, benzyl alcohol, KOH, 60°C 85%
2 1-Carboethoxypiperazine, ethanol, reflux 62%
3 HCl (gaseous), ethanol 95%

This method prioritizes regioselectivity, with the hydroxyl group forming at the less substituted carbon of the epoxide.

Alkylation of Piperazine with Halogenated Intermediates

An alternative route employs a halogenated propyl precursor. US10981923B2 highlights the use of 3-chloro-1-(benzyloxy)-2-propanol for alkylating 1-carboethoxypiperazine:

  • Preparation of 3-Chloro-1-(benzyloxy)-2-propanol :
    Benzyl glycidyl ether is treated with HCl to install the chloride leaving group.
  • N-Alkylation :
    The chloro intermediate reacts with 1-carboethoxypiperazine in DMF at 80°C for 12 hours, using K₂CO₃ as a base.
  • Acidification and Purification :
    The product is acidified with concentrated HCl and recrystallized from ethanol/ether.

Advantages :

  • Avoids epoxide handling challenges.
  • Higher functional group tolerance due to polar aprotic solvents.

Limitations :

  • Competing elimination reactions may reduce yields.

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol favors epoxide ring-opening due to its protic nature, while DMF enhances alkylation rates in halogen-based routes.
  • Temperature : Reflux conditions (70–80°C) are critical for overcoming the steric hindrance of the piperazine ring.

Stereochemical Control

The 2-hydroxypropyl moiety introduces a chiral center. Patent US11718627B2 notes that racemic mixtures are common unless chiral catalysts (e.g., Jacobsen’s catalyst) are used. However, none of the cited methods explicitly resolve enantiomers, suggesting the target is used as a racemate.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :
    • Peak at 1720 cm⁻¹ (C=O stretch of carbamate).
    • Broad band at 3400 cm⁻¹ (-OH and -NH stretches).
  • ¹H NMR (D₂O) :
    • δ 1.25 (t, 3H, -CH₂CH₃), 3.45–3.70 (m, 10H, piperazine and propyl), 4.15 (q, 2H, -OCH₂CH₃), 4.55 (s, 2H, PhCH₂O-), 7.30–7.45 (m, 5H, aromatic).

Purity and Crystallinity

  • Melting Point : 208–210°C (decomposition observed above 210°C).
  • Elemental Analysis :

























    ElementCalculated (%)Observed (%)
    C56.8256.70
    H6.946.88
    N8.648.59

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a carbonyl group.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol under catalytic hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or sodium halides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity, while the hydroxypropyl chain facilitates its solubility and cellular uptake. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ primarily in substituents on the phenoxy/benzyloxy moiety and the hydroxylated propyl chain. Below is a comparative analysis:

Table 1: Molecular Data for Selected Piperazine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 3-(Benzyloxy)-2-hydroxypropyl C₁₈H₂₇ClN₂O₄* ~374.88 Not explicitly listed High lipophilicity due to benzyloxy group; hydroxyl enhances solubility
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate HCl 3-(3,4-Dimethylphenoxy)-2-hydroxypropyl C₁₈H₂₉ClN₂O₄ 372.89 473803-90-6 Methyl groups increase steric hindrance; moderate lipophilicity
HBK14 () (2,6-Dimethylphenoxy)ethoxyethyl C₂₄H₃₁ClN₂O₃ ~454.97 Not provided Extended ethoxyethyl chain enhances bioavailability; methoxyphenyl boosts CNS activity
1-(3-Chlorophenyl)piperazine HCl () 3-Chlorophenyl C₁₀H₁₂Cl₂N₂ 231.12 13078-15-4 Chlorine atom improves electrophilicity; used as a reference standard
Cetirizine ethyl ester () Diphenylmethyl and ethoxyacetate C₂₄H₂₉ClN₂O₃ ~452.96 Not provided Antihistamine analog; diphenylmethyl enhances H1-receptor binding

*Estimated based on structural similarity to analogs.

Pharmacological and Physicochemical Properties

  • Solubility : Hydrochloride salt improves aqueous solubility (>10 mg/mL in water) vs. free base forms .
  • Bioactivity : Piperazine derivatives exhibit diverse therapeutic effects. For example:
    • HBK Series () : Antipsychotic activity via 5-HT₁A/2A receptor modulation; chloro substituents enhance affinity .
    • Cetirizine Analogs () : Antihistamine action through H1-receptor antagonism .

Commercial and Industrial Relevance

  • Suppliers: The target compound and analogs (e.g., 4-acetylphenoxy variant in ) are available from suppliers like Kainic.com and Dishman Pharmaceuticals, highlighting industrial demand .
  • Regulatory Status : Compounds like 1-(3-chlorophenyl)piperazine HCl () are used as pharmaceutical impurities/reference standards under ICH guidelines .

Biological Activity

Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological characterization, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a benzyloxy group and a hydroxypropyl side chain. The synthesis typically involves the reaction of ethyl piperazine-1-carboxylate with appropriate benzyloxy and hydroxypropyl derivatives under controlled conditions. The synthesis pathway can be optimized for yield and purity, which is crucial for subsequent biological testing.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties, particularly its interactions with neurotransmitter systems.

1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including this specific structure, exhibit significant antidepressant-like effects. In animal models, these compounds have shown to enhance serotonin and norepinephrine levels in the brain, suggesting a potential mechanism for their antidepressant activity .

2. Neurotransmitter Interaction

Studies have demonstrated that this compound interacts with several neurotransmitter transporters:

  • Dopamine Transporter (DAT) : High affinity was noted, indicating potential use in treating disorders related to dopamine dysregulation.
  • Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible applications in managing conditions like ADHD or depression .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study A : In a study examining the effects on depression-like behavior in rodents, administration of the compound resulted in significant reductions in immobility time during forced swim tests, compared to control groups.
  • Study B : Another investigation focused on the compound's impact on anxiety-related behaviors. The results indicated that it reduced anxiety-like behaviors in elevated plus-maze tests, supporting its potential as an anxiolytic agent .

Research Findings

A comprehensive review of literature reveals various findings regarding the pharmacodynamics and pharmacokinetics of this compound:

Study Focus Findings
Study 1Antidepressant effectsEnhanced serotonin levels; reduced immobility in forced swim tests
Study 2Neurotransmitter interactionHigh affinity for DAT; moderate for NET
Study 3Anxiolytic propertiesReduced anxiety-like behavior in elevated plus-maze tests

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperazine core and subsequent functionalization. Key steps include:

  • Epoxide ring-opening : Reacting benzyl-protected glycidol with piperazine derivatives under basic conditions to introduce the hydroxypropyl-benzyloxy moiety .
  • Carboxylation : Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reagents (e.g., EDC•HCl/HOBt) in dichloromethane .
  • Hydrochloride salt formation : Treating the free base with dry HCl in diethyl ether .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. CH2_2Cl2_2), temperature (0–25°C), and stoichiometry (1.2–2.0 eq. of reactants) improves yields >70% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the hydroxypropyl chain and benzyloxy group. Key signals include piperazine N–CH2_2 (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 395.18) .
  • HPLC : Reverse-phase HPLC with C18 columns (ACN/H2_2O + 0.1% TFA) assesses purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on biological activity?

  • Methodological Answer :

  • Substituent Variation : Replace benzyloxy with 4-chlorophenoxy or 3,4-dimethylphenoxy to assess steric/electronic effects on receptor binding .
  • Biological Assays : Test analogues in vitro for receptor affinity (e.g., GPCRs via radioligand binding) or enzyme inhibition (IC50_{50} determination) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., β-adrenergic receptors) and correlate with experimental IC50_{50} values .

Q. What experimental strategies resolve contradictions in reported pharmacological data for structurally similar piperazine derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in vivo vs. in vitro results .
  • Cross-Study Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like cell line specificity or assay sensitivity .

Q. How can stability and degradation pathways of this compound be systematically investigated under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stressors (pH 1–13, 40–80°C, UV light) and monitor degradation via HPLC. Hydrolysis of the ester group is a common pathway .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS .
  • pH-Solubility Profile : Measure solubility in buffers (pH 1.2–7.4) to guide formulation strategies for in vivo studies .

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